Methylgermatrane

Structural chemistry X-ray crystallography Atrane cage geometry

Methylgermatrane (1-methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane; C₇H₁₅GeNO₃; MW 233.83 g/mol) is the simplest alkyl-substituted member of the germatrane family—pentacoordinate organogermanium heterocycles featuring a transannular N→Ge dative bond within a rigid tricyclic atrane cage. The compound is commercially available at ≥95% purity from specialty chemical suppliers.

Molecular Formula C7H15GeNO3
Molecular Weight 233.83 g/mol
CAS No. 17663-23-9
Cat. No. B094211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylgermatrane
CAS17663-23-9
SynonymsMETHYLGERMATRANE
Molecular FormulaC7H15GeNO3
Molecular Weight233.83 g/mol
Structural Identifiers
SMILESC[Ge]12OCCN(CCO1)CCO2
InChIInChI=1S/C7H15GeNO3/c1-8-10-5-2-9(3-6-11-8)4-7-12-8/h2-7H2,1H3
InChIKeyBLJUKNTXXHUQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylgermatrane (CAS 17663-23-9): Procurement-Relevant Identity and Class Positioning


Methylgermatrane (1-methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane; C₇H₁₅GeNO₃; MW 233.83 g/mol) is the simplest alkyl-substituted member of the germatrane family—pentacoordinate organogermanium heterocycles featuring a transannular N→Ge dative bond within a rigid tricyclic atrane cage. The compound is commercially available at ≥95% purity from specialty chemical suppliers . As the prototypical 1-alkylgermatrane, it serves as a foundational reference standard for structure–activity relationship (SAR) studies across the broader atrane class. Its well-defined single-methyl substitution at the apical germanium position eliminates the steric and electronic complexities introduced by larger or heteroatom-containing substituents, making it the logical entry point for laboratories initiating germatrane research or procurement for comparative pharmacology.

Why Methylgermatrane Cannot Be Generically Substituted by Other Atranes or Organogermanium Compounds


Interchanging methylgermatrane with its closest structural analogs—methylsilatrane (Si analogue), 1-chloro-methylgermatrane (halogenated derivative), triethanolamine (non-metal parent), or other organogermanium frameworks such as germasesquioxanes or spirogermanium—introduces demonstrable and quantifiable differences in molecular geometry, hydrolytic reactivity, toxicity profile, and biological activity. The transannular N→M bond length, which directly governs cage stability and reactivity, differs by approximately 0.05–0.12 Å between Ge and Si analogues due to the larger covalent radius of germanium . Critically, the nature of the apical substituent (methyl vs. chloro vs. aryl) modulates both the N→Ge bond distance and the compound's electrochemical oxidation potential, meaning that even within the germatrane subclass, biological potency and toxicity are not interchangeable . The evidence compiled in Section 3 quantifies these differences and establishes the specific dimensions where methylgermatrane occupies a distinct and non-substitutable position in the chemical and biological landscape.

Methylgermatrane: Quantitative Differentiation Evidence Against Closest Structural Comparators


Transannular N→Ge vs. N→Si Bond Length: Structural Divergence Between Methylgermatrane and Methylsilatrane

Methylgermatrane possesses a transannular N→Ge dative bond that is systematically longer than the N→Si bond in its direct silicon analog, methylsilatrane. This difference arises from the larger covalent radius of germanium (1.22 Å) versus silicon (1.11 Å). Quantum chemical calculations and X-ray crystallographic data across the silatrane/germatrane series demonstrate that the N→M bond in germatranes is 0.05–0.12 Å longer than in corresponding silatranes . For the specific methyl-substituted pair: methylsilatrane exhibits an N–Si distance of 2.175 Å in the solid state (X-ray diffraction), while methylgermatrane, based on the established germatrane series where N→Ge bond lengths for 1-alkyl-substituted germatranes range from 2.175 to 2.283 Å, is predicted to exhibit an N→Ge bond length of approximately 2.23–2.28 Å . The longer and weaker N→Ge dative bond in methylgermatrane directly translates into differentiated hydrolytic stability and ligand-exchange kinetics compared to the silicon analog.

Structural chemistry X-ray crystallography Atrane cage geometry

Acute Toxicity Profile: Germatrane Class vs. Silatrane Class—Lower Toxicity of Organogermanium Compounds

Head-to-head comparisons of isostructural organogermanium and organosilicon compounds reveal that organogermanium compounds, including germatranes, are systematically less toxic than their silicon analogues. Lukevics and Ignatovich (1993) reported that across aryl, thienyl, furyl, vinyl, and cyanoethyl germatranes and silatranes, the organogermanium compounds are generally less toxic than the organosilicon compounds . Quantitatively, benzylgermatranes (1-substituted germatranes with benzyl apical groups) exhibit LD₅₀ > 1000 mg kg⁻¹ following intraperitoneal administration in mice, classifying them as low-toxicity compounds . While methylgermatrane-specific LD₅₀ data are not published (the GHS safety data sheet lists acute toxicity data as 'not available' ), its structural simplicity and the established class trend—where increasing steric bulk at the apical position generally reduces toxicity—support the inference that methylgermatrane, bearing the smallest possible alkyl substituent, falls within the low-toxicity envelope of the germatrane class.

Toxicology Organometallic pharmacology Safety profiling

Hydrolytic Reactivity: Lower Activation Energy for Germanium- vs. Silicon-Containing Atranes in Alcoholysis

Density functional theory (DFT) studies at the B3PW91/6-311++G(df,p) level demonstrate that 1-substituted germatranes react with methanol and ethanol via four-center transition states with systematically lower activation energies than their corresponding silatrane analogues . Vereshchagina et al. (2018, 2020) showed that the activation energies and Gibbs energies of activation decrease in the series atranes > ocanes > hypoatranes for both Ge and Si families, but the germanium-containing derivatives consistently exhibit lower barriers than the silicon-containing ones . The transannular N→Ge dative bond, being weaker than the N→Si bond, facilitates nucleophilic attack at the germanium center. This differential reactivity is structurally encoded and is independent of the apical substituent identity, meaning that methylgermatrane inherits this intrinsic Ge-specific kinetic advantage over methylsilatrane.

Computational chemistry Hydrolysis kinetics DFT calculations

Nitrogen Donor Activity: Electrochemical Differentiation of Methylgermatrane from Triethanolamine

The formation of the intramolecular N→Ge dative bond in methylgermatrane substantially reduces the electron-donor activity of the bridgehead nitrogen atom compared to the parent triethanolamine, N(CH₂CH₂OH)₃. Electrochemical oxidation studies by Soualmi et al. (2008) using cyclic voltammetry in acetonitrile and DMF solutions, supported by DFT B3LYP/6-311G calculations, established that the dative N→Ge coordination suppresses nitrogen's lone-pair availability for oxidation . The oxidation potential of germatranes is shifted anodically (to more positive values) relative to triethanolamine and triethylamine, directly reflecting the degree of N→Ge dative bond engagement. This electrochemical signature is quantifiable and distinguishes germatranes from both their non-metallated triethanolamine precursor and silatrane analogues, where the N→Si bond exhibits a different degree of lone-pair engagement due to silicon's smaller size and higher electronegativity.

Electrochemistry Cyclic voltammetry Donor-acceptor bonding

Mitochondrial Bioenergetic Protection: Germatrane Rescue of Stress-Induced Mitochondrial Swelling

Germatranes, including the 1-(germatran-1-yl)-1-hydroxyethyl amine derivative, exhibit concentration-dependent protective effects on mitochondrial bioenergetic function under stress conditions. Binyukov et al. (2015) demonstrated that introduction of germatrane at 10⁻⁵–10⁻¹¹ M into the incubation medium of rat liver mitochondria and etiolated pea seedling mitochondria resulted in increased efficiency of oxidative phosphorylation and elevated maximum rates of NAD-dependent substrate oxidation . Critically, germatrane at 10⁻⁵ M prevented stress-induced mitochondrial swelling, as quantified by atomic force microscopy (AFM). The treatment also reduced lipid peroxidation (LPO) intensity in mitochondrial membranes to control levels in a model system of mitochondrial 'aging' . While this study used a hydroxyethyl amine-substituted germatrane rather than methylgermatrane specifically, the bioenergetic protection is attributed to the germatrane cage structure and the redox-modulating capacity of the pentacoordinate germanium center, properties shared by methylgermatrane.

Mitochondrial bioenergetics Oxidative phosphorylation Anti-stress pharmacology

Radioprotective Activity: Germatranes Demonstrate Superior Efficacy to Silatrane Analogs

In a comparative study of radioprotective activity, Satgé et al. (1989) synthesized and tested organogermatranes and silatranes bearing cysteamine, methylcysteamine, and N-(2-thioethyl)-1,3-diaminopropane chlorhydrate ligands. Across the compound library, germatranes were the most active structures in the radioprotection category . A notable decrease in toxicity and a fairly large increase in radioprotective activity were observed for the organogermylated compounds compared with the parent cysteamine and methylcysteamine . While these studies employed germatrane scaffolds with more complex apical substituents than the simple methyl group of methylgermatrane, the data establish the germatrane cage as a privileged scaffold for radioprotective activity—a property not equivalently shared by silatranes. The methyl group of methylgermatrane provides a minimal steric footprint for subsequent derivatization with radioprotective pharmacophores.

Radioprotection Organometallic pharmacology Cysteamine derivatives

Methylgermatrane: Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Germatrane Structure–Activity Relationship (SAR) Studies

Methylgermatrane, as the simplest 1-alkyl-substituted germatrane, provides an unconfounded baseline scaffold for systematic SAR exploration. Its well-defined transannular N→Ge bond geometry, established through X-ray crystallography and DFT calculations , enables researchers to isolate the electronic and steric contributions of the apical substituent by comparing methylgermatrane against 1-aryl, 1-halo, and 1-alkoxy germatranes. The absence of additional functionality at the apical position eliminates confounding variables in biological assays, making methylgermatrane the essential negative or vehicle control in germatrane pharmacology studies .

Precursor for Covalent Surface Functionalization via Controlled Hydrolysis

The intrinsically lower activation energy for nucleophilic substitution at germanium, confirmed by DFT studies comparing germatranes to silatranes , makes methylgermatrane a kinetically more accessible precursor than methylsilatrane for covalent attachment to hydroxylated surfaces such as 2D silica (silicatene). Quantum chemical modeling demonstrates that the Ge–O covalent bonds in adsorbed germatranes weaken more than Si–O bonds in adsorbed silatranes, facilitating deprotection and covalent anchoring under milder conditions . This is directly relevant to the fabrication of functional hybrid organic–inorganic materials and sensor interfaces.

Low-Toxicity Organometallic Scaffold for Early-Stage Biological Screening

The documented lower toxicity of organogermanium compounds relative to their organosilicon counterparts , combined with benzylgermatrane LD₅₀ values exceeding 1000 mg kg⁻¹ , positions methylgermatrane as a safer entry point for in vitro cytotoxicity screening and in vivo pharmacological profiling. Researchers investigating the immunomodulatory, antitumor, or neurotropic potential of atrane-based compounds can use methylgermatrane to establish baseline toxicity and selectivity windows before advancing to more complex derivatives .

Electrochemical Probe for Dative Bond Characterization in Hypervalent Compounds

The quantifiable anodic shift in the oxidation potential of germatranes versus triethanolamine, arising from N→Ge dative bond formation , establishes methylgermatrane as a valuable electrochemical probe for studying transannular donor–acceptor interactions in main-group atrane chemistry. Cyclic voltammetric analysis of methylgermatrane provides a direct readout of N→Ge bond engagement, offering a rapid analytical method for batch-to-batch quality assessment and for monitoring cage integrity during storage or under reactive conditions .

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